Aminocandin was developed by Aventis Pharma and has been studied for its efficacy against a broad spectrum of fungal pathogens. It is synthesized from natural products and modified to enhance its antifungal properties. The compound has been evaluated in various preclinical and clinical studies for its effectiveness in treating fungal infections resistant to other antifungal agents.
Aminocandin falls under the category of echinocandins, which are cyclic lipopeptides. This class of antifungals is characterized by their unique mechanism of action and structure, making them distinct from other antifungal agents like polyenes and azoles.
The synthesis of aminocandin involves complex organic chemistry techniques. One notable method includes a solution-phase [3 + 3] segment coupling strategy, which allows for the construction of its cyclolipohexapeptide structure. This method involves the sequential coupling of peptide segments to form the final compound.
Aminocandin has a complex molecular structure typical of echinocandins. Its chemical formula can be represented as CHNO, featuring a cyclic hexapeptide backbone with a lipid side chain.
Aminocandin undergoes various chemical reactions during its synthesis and when interacting with fungal cells. Key reactions include:
The inhibition mechanism involves binding to the active site of the enzyme (1,3-β-D-glucan synthase), preventing the formation of glucan chains necessary for cell wall stability.
Aminocandin exerts its antifungal effects primarily through inhibition of β-(1,3)-D-glucan synthesis. This process disrupts the structural integrity of the fungal cell wall, leading to osmotic instability and eventual cell lysis.
Aminocandin is primarily used in clinical settings for treating invasive fungal infections caused by Candida and Aspergillus species. Its applications extend to:
Echinocandins represent a pivotal class of antifungal agents targeting β-(1,3)-D-glucan synthase, an enzyme critical for fungal cell wall integrity. The first natural echinocandin, echinocandin B, was isolated in 1974 from Aspergillus species but exhibited significant hemolytic toxicity and poor solubility, limiting clinical utility [1] [4] [7]. Semisynthetic modifications aimed to overcome these limitations:
Table 1: Evolution of Echinocandin Antifungals
Compound | Origin | Key Structural Modification | Clinical Status |
---|---|---|---|
Echinocandin B | Aspergillus spp. | Unmodified natural product | Not clinically used |
Cilofungin | Semisynthetic | 4-octyloxybenzoate side chain | Withdrawn (Phase II) |
Caspofungin | Pneumocandin B₀ | Hemiaminal → ethyl aminal; hydroxyglutamine → amine | Approved (2001) |
Aminocandin | Semisynthetic | Linear octyloxybiphenyl side chain | Investigational |
Aminocandin (HMR 3270) is a novel semisynthetic echinocandin designed to optimize pharmacological properties. Its structure diverges from approved agents through:
Table 2: Structural Comparison of Aminocandin vs. Approved Echinocandins
Feature | Aminocandin | Caspofungin | Anidulafungin |
---|---|---|---|
Side Chain | Linear C8-oxybiphenyl | Diphenyloxazole | Alkoxytriphenyl |
Water Solubility | >200 mg/mL | 28 mg/mL | 0.05 mg/mL |
Molecular Weight | 1102.28 g/mol | 1093.30 g/mol | 1140.30 g/mol |
Log P | ~1.27 | -3.88 | 2.90 |
The emergence of echinocandin-resistant fungi, particularly Candida glabrata (resistance rates up to 13.5% in some hospitals), underscores the need for advanced agents [3] [6] [9]. Aminocandin addresses key resistance mechanisms:
Table 3: Resistance Mechanisms and Aminocandin’s Counterstrategies
Resistance Mechanism | Example | Aminocandin’s Advantage |
---|---|---|
FKS Hot Spot Mutations | S663P (FKS2, C. glabrata) | Retained activity against select mutants |
Cell Wall Remodeling | Increased chitin content | Extended half-life enhances drug exposure |
Multidrug Resistance | Azole + echinocandin co-resistance | Synergy with azoles |
Concluding Perspective
Aminocandin exemplifies targeted optimization within the echinocandin class. Its structural refinements—notably the linear alkyl side chain—enhance solubility and broaden activity against resistant pathogens. Ongoing research must validate its efficacy in clinical isolates with defined resistance genotypes and explore its role in combinatorial regimens. As fungal resistance evolves, aminocandin offers a promising template for next-generation cell wall inhibitors.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1